4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline
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Overview
Description
4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of an imine group (C=N) and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline can be achieved through the Schiff base formation reaction. This involves the condensation of 2,6-dimethylaniline with 2,6-dimethylbenzaldehyde under acidic or basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, acids, and bases are often used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Chloro-2-{[(2,6-Dimethylphenyl)imino]methyl}phenol
Uniqueness
4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of two dimethylphenyl groups and an imine linkage. These structural characteristics contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
60165-03-9 |
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Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-[(2,6-dimethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2/c1-13-6-5-7-14(2)17(13)18-12-15-8-10-16(11-9-15)19(3)4/h5-12H,1-4H3 |
InChI Key |
SVXNMERJTIQRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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